![molecular formula C19H18N4O2 B4286535 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286535.png)
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide
Overview
Description
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PHA-848125 and is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle and are involved in various cellular processes such as transcription, DNA repair, and apoptosis.
Mechanism of Action
PHA-848125 inhibits 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of the CDK substrate and leads to cell cycle arrest. PHA-848125 has been shown to induce G1 and G2/M cell cycle arrest in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
PHA-848125 has been shown to have various biochemical and physiological effects. In addition to its CDK inhibition activity, PHA-848125 has been shown to inhibit the activity of other enzymes such as glycogen synthase kinase 3 beta (GSK3β) and casein kinase 1 epsilon (CK1ε). PHA-848125 has also been shown to induce autophagy in cancer cells.
Advantages and Limitations for Lab Experiments
PHA-848125 has several advantages for lab experiments. It is a potent inhibitor of 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide and has demonstrated anti-tumor activity in preclinical studies. PHA-848125 has also been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical development. However, PHA-848125 has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on PHA-848125. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of PHA-848125. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PHA-848125. Additionally, further studies are needed to investigate the potential of PHA-848125 in combination with other anti-cancer agents. Overall, PHA-848125 has significant potential for the development of new cancer therapies, and further research is needed to fully explore its potential.
Scientific Research Applications
PHA-848125 has been extensively studied for its potential applications in cancer therapy. 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide are overexpressed in many cancers, and their inhibition can lead to cell cycle arrest and apoptosis. PHA-848125 has been shown to be a potent inhibitor of 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide, including CDK2, CDK5, and CDK7. In preclinical studies, PHA-848125 has demonstrated anti-tumor activity in various cancer cell lines and animal models.
properties
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(15-7-9-17(10-8-15)23-12-11-20-13-23)21-22-19(25)18(24)16-5-3-2-4-6-16/h2-13,18,24H,1H3,(H,22,25)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNNXGFQXPIIG-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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